molecular formula C11H11BrO3 B13918010 Ethyl 2-(4-bromophenyl)-3-oxopropanoate

Ethyl 2-(4-bromophenyl)-3-oxopropanoate

Cat. No.: B13918010
M. Wt: 271.11 g/mol
InChI Key: WQSBIFOIZAHURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-bromophenyl)-3-oxopropanoate is an organic compound with the molecular formula C11H11BrO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the para position and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-bromophenyl)-3-oxopropanoate typically involves the esterification of 4-bromophenylacetic acid. One common method is the Fischer esterification, where 4-bromophenylacetic acid is refluxed with ethanol in the presence of a strong acid catalyst like sulfuric acid . Another method involves the reaction of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the resulting nitrile with sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents that can be easily recycled and reused is also a common practice to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-bromophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products depend on the nucleophile used.

    Reduction: Ethyl 2-(4-bromophenyl)-3-hydroxypropanoate.

    Oxidation: 4-bromophenylacetic acid.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromophenyl)-3-oxopropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its bromophenyl group can facilitate binding to certain proteins, affecting their function and leading to desired biological effects .

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

ethyl 2-(4-bromophenyl)-3-oxopropanoate

InChI

InChI=1S/C11H11BrO3/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-7,10H,2H2,1H3

InChI Key

WQSBIFOIZAHURK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.